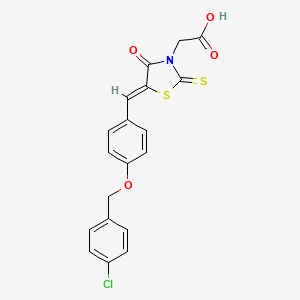

2-(5-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Descripción

This compound is a rhodanine (thiazolidinone) derivative characterized by a 4-chlorobenzyloxy-substituted benzylidene moiety attached to the thiazolidinone core. Its molecular formula is C₁₉H₁₄ClNO₄S₂, with a molar mass of ~420 g/mol. The structure includes:

- A 4-chlorobenzyl ether group at the para position of the benzylidene ring.

- A thioxo group at the 2-position of the thiazolidinone ring.

The compound is hypothesized to exhibit biological activities such as P-glycoprotein (P-gp) modulation, anticancer effects, or antimicrobial activity, based on structural analogs reported in the literature .

Propiedades

IUPAC Name |

2-[(5Z)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO4S2/c20-14-5-1-13(2-6-14)11-25-15-7-3-12(4-8-15)9-16-18(24)21(10-17(22)23)19(26)27-16/h1-9H,10-11H2,(H,22,23)/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOHCGTDZADEU-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(5-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, a member of the thiazolidinone family, has garnered attention due to its diverse biological activities, particularly in pharmacology. This compound exhibits potential as an aldose reductase inhibitor, which is significant in the context of diabetes complications. This article delves into its biological activity, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C24H24ClNO5S2

- Molecular Weight : 506.030 g/mol

- SMILES Notation : COc1cc(\C=C2/SC(=S)N(CCCCCC(O)=O)C2=O)ccc1OCc1ccc(Cl)cc1

This structure features a thiazolidinone core, which is known for its biological significance, particularly in anticancer and anti-inflammatory activities.

Aldose Reductase Inhibition

Research indicates that derivatives of thiazolidinone, including the compound in focus, exhibit potent inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study highlighted that certain derivatives demonstrated submicromolar IC50 values against ALR2, with some compounds being over five times more potent than the clinically used inhibitor epalrestat .

| Compound | IC50 (µM) | Relative Potency |

|---|---|---|

| Epalrestat | 1.0 | Reference |

| This compound | 0.18 | 5.56x |

Cytotoxicity

The cytotoxic effects of this compound were evaluated on various cancer cell lines, including HepG2 cells. While it exhibited low antiproliferative activity, the potential for further modifications to enhance efficacy was suggested. The SAR studies indicated that specific structural modifications could improve both the inhibition efficacy and selectivity against ALR enzymes .

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) Studies :

- In Vivo Studies :

- Antifungal Activity :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Activity

- Anti-inflammatory Properties

- Anticancer Potential

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazolidinone derivatives, including the target compound. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Penicillin) |

| Escherichia coli | 64 | 32 (Ciprofloxacin) |

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory properties of the compound. It was found to significantly reduce nitric oxide production in lipopolysaccharide-stimulated macrophages.

| Treatment Group | Nitric Oxide Production (µM) |

|---|---|

| Control | 25 |

| Compound Treatment | 10 |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives:

*Calculated based on molecular formula.

Key Findings from Comparisons:

Electron-withdrawing groups (e.g., Cl, NO₂) on the benzylidene ring correlate with increased cytotoxicity and P-gp inhibition. For example, Analog 2 (4-chlorophenyl-furan) shows potent apoptosis induction in leukemia cells , while Analog 3 (2,4-dichloro substitution) exhibits strong antibacterial effects .

Role of the Acetic Acid Chain :

- The acetic acid moiety enhances water solubility and may facilitate interactions with polar residues in biological targets (e.g., ATP-binding domains of P-gp) .

Synthetic Yields :

- Analog 1 was synthesized in 61.5% yield , whereas biphenyl-containing analogs (e.g., Analog 4) achieved >95% yields under optimized conditions . Lower yields in chlorinated derivatives may stem from steric hindrance during benzylidene formation.

Thermal Stability :

- Melting points vary significantly: Analog 1 (211–213°C) vs. Analog 4 (253–255°C). The biphenyl group in Analog 4 likely enhances crystallinity and stability .

Notes

- Unresolved Questions : The target compound’s exact P-gp modulation efficacy and cytotoxicity remain unverified experimentally. Comparative studies with analogs 1–4 are needed.

Q & A

Q. What is the general synthetic route for 2-(5-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid?

The compound is synthesized via condensation of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid with 4-((4-chlorobenzyl)oxy)benzaldehyde. A typical procedure involves refluxing the aldehyde (2.09 mmol) with the thiazolidinone precursor, sodium acetate (as a base), and glacial acetic acid for 3–4 hours. The product is precipitated by cooling, washed with water, and recrystallized from methanol or acetic acid-DMF mixtures .

Q. What spectroscopic methods are used to confirm the compound’s structure?

Key techniques include:

- NMR : To confirm the benzylidene proton (δ ~7.5–8.5 ppm) and acetic acid side chain (δ ~3.5–4.5 ppm).

- IR : Peaks at ~1700 cm⁻¹ (C=O of thiazolidinone) and ~1250 cm⁻¹ (C=S).

- X-ray crystallography : Resolves crystallographic parameters (e.g., bond angles, dihedral angles) for unambiguous structural confirmation .

Q. What are the key intermediates in the synthesis?

Critical intermediates include:

Q. How is purity assessed, and what are common impurities?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, ethyl acetate/hexane). Common impurities include unreacted aldehyde, dimerized byproducts, or residual acetic acid. Recrystallization from methanol or DMF-acetic acid mixtures improves purity .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis yield?

Response Surface Methodology (RSM) or Box-Behnken designs can model variables like reaction time, temperature, and molar ratios. For example, optimizing sodium acetate concentration (3–15 mmol) and reflux duration (1–4 hours) via central composite design reduces trial runs while maximizing yield .

Q. How to resolve spectral data discrepancies indicating isomerism?

Discrepancies in NMR or IR may arise from Z/E isomerism at the benzylidene double bond. Use NOESY NMR to detect spatial proximity of protons or DFT calculations to predict stable conformers. X-ray crystallography provides definitive isomer assignment .

Q. What computational methods predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screens against target proteins (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina.

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What in vitro models evaluate its anticancer activity?

Common assays include:

- MTT assay : Tests cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2).

- Apoptosis markers : Caspase-3/7 activation via fluorometric assays.

- Cell cycle analysis : Flow cytometry to detect G1/S or G2/M arrest .

Q. How does substituent variation on the benzylidene group affect bioactivity?

Structure-activity relationship (SAR) studies compare derivatives with electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -OCH₃) groups. For example, 4-chloro substitution enhances anticancer potency by increasing electrophilicity and membrane permeability .

Q. What strategies mitigate thiol oxidation during storage?

- Lyophilization : Store as a stable powder under argon.

- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous solutions.

- Low-temperature storage : -20°C in amber vials to prevent light-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.